5-(1-adamantyl)-N-(2-{[(4-fluorophenyl)amino]carbonyl}phenyl)-2-furamide
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Overview
Description
5-(ADAMANTAN-1-YL)-N-{2-[(4-FLUOROPHENYL)CARBAMOYL]PHENYL}FURAN-2-CARBOXAMIDE is a complex organic compound that features a unique combination of adamantane, fluorophenyl, and furan moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(ADAMANTAN-1-YL)-N-{2-[(4-FLUOROPHENYL)CARBAMOYL]PHENYL}FURAN-2-CARBOXAMIDE typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the following steps:
Formation of Adamantane Derivative: Adamantane is functionalized to introduce a reactive group, such as a carboxyl or amine group.
Coupling with Fluorophenyl Isocyanate: The functionalized adamantane is reacted with 4-fluorophenyl isocyanate to form the corresponding urea derivative.
Cyclization to Furan Carboxamide: The urea derivative undergoes cyclization with a furan carboxylic acid derivative under suitable conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
5-(ADAMANTAN-1-YL)-N-{2-[(4-FLUOROPHENYL)CARBAMOYL]PHENYL}FURAN-2-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to introduce additional functional groups.
Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing nitro groups to amines.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst are commonly used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols.
Scientific Research Applications
5-(ADAMANTAN-1-YL)-N-{2-[(4-FLUOROPHENYL)CARBAMOYL]PHENYL}FURAN-2-CARBOXAMIDE has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly in the treatment of neurological disorders and cancer.
Materials Science: Its unique structure makes it a candidate for the development of advanced materials with specific properties, such as high thermal stability and resistance to degradation.
Biological Research: The compound is used in studies to understand its interactions with biological molecules and its effects on cellular processes.
Mechanism of Action
The mechanism of action of 5-(ADAMANTAN-1-YL)-N-{2-[(4-FLUOROPHENYL)CARBAMOYL]PHENYL}FURAN-2-CARBOXAMIDE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in the compound’s biological activity. The pathways involved can vary depending on the specific application, but may include modulation of signaling pathways, inhibition of enzyme activity, or alteration of gene expression.
Comparison with Similar Compounds
Similar Compounds
5-(ADAMANTAN-1-YL)-3-[(4-CHLOROBENZYL)SULFANYL]-4-METHYL-4H-1,2,4-TRIAZOLE: This compound shares the adamantane moiety and has been studied for its potential as an enzyme inhibitor.
N-(4-FLUOROPHENYL)-5-(ADAMANTAN-1-YL)-1,3,4-THIADIAZOLE-2-AMINE: Similar in structure, this compound has applications in medicinal chemistry.
Uniqueness
5-(ADAMANTAN-1-YL)-N-{2-[(4-FLUOROPHENYL)CARBAMOYL]PHENYL}FURAN-2-CARBOXAMIDE is unique due to its combination of adamantane, fluorophenyl, and furan moieties, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C28H27FN2O3 |
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Molecular Weight |
458.5 g/mol |
IUPAC Name |
5-(1-adamantyl)-N-[2-[(4-fluorophenyl)carbamoyl]phenyl]furan-2-carboxamide |
InChI |
InChI=1S/C28H27FN2O3/c29-20-5-7-21(8-6-20)30-26(32)22-3-1-2-4-23(22)31-27(33)24-9-10-25(34-24)28-14-17-11-18(15-28)13-19(12-17)16-28/h1-10,17-19H,11-16H2,(H,30,32)(H,31,33) |
InChI Key |
WYDFTKHFGYJMJU-UHFFFAOYSA-N |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)C4=CC=C(O4)C(=O)NC5=CC=CC=C5C(=O)NC6=CC=C(C=C6)F |
Origin of Product |
United States |
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